N,N-Dimethyl 3-nitrobenzenesulfonamide
Overview
Description
N,N-Dimethyl 3-nitrobenzenesulfonamide is an organic compound with the molecular formula C8H10N2O4S It is characterized by the presence of a nitro group (-NO2) and a sulfonamide group (-SO2NH-) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl 3-nitrobenzenesulfonamide can be synthesized through the reaction of Gramine with 3-nitrobenzenesulfonyl chloride . The reaction typically involves the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl 3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like triethylamine.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: N,N-Dimethyl 3-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
N,N-Dimethyl 3-nitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-Dimethyl 3-nitrobenzenesulfonamide exerts its effects depends on the specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The nitro group and sulfonamide moiety play crucial roles in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl 3-nitrobenzenesulfonamide: Similar structure but with ethyl groups instead of methyl groups.
3-Nitrobenzenesulfonamide: Lacks the N,N-dimethyl substitution.
N,N-Dimethyl 4-nitrobenzenesulfonamide: Nitro group positioned at the 4th carbon instead of the 3rd.
Uniqueness
N,N-Dimethyl 3-nitrobenzenesulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both the nitro and sulfonamide groups provides a versatile platform for further chemical modifications and functionalization.
Properties
IUPAC Name |
N,N-dimethyl-3-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-9(2)15(13,14)8-5-3-4-7(6-8)10(11)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAFPFYUZDZDQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279521 | |
Record name | N,N-Dimethyl-3-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26199-83-7 | |
Record name | 26199-83-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dimethyl-3-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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